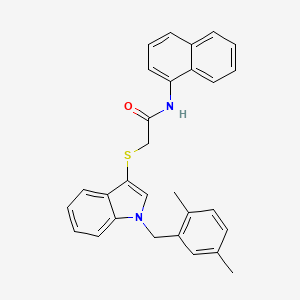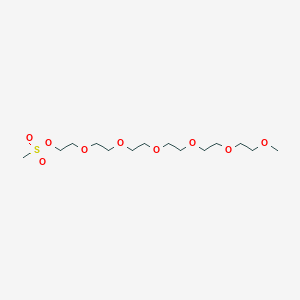
Méthanesulfonate de 2,5,8,11,14,17-hexaoxa-19-nonadecanyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is used in various scientific research applications. It serves as a PEG linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation. Additionally, it is used as a chemical reagent and intermediate in the synthesis of other compounds . Its hydrophilic PEG spacer increases solubility in aqueous media, making it useful in biological and medicinal chemistry .
Méthodes De Préparation
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate can be synthesized through an esterification reaction. The reaction involves the substrate 2,5,8,11,14,17-Hexaoxanonadecan-19-ol and methanesulfonyl chloride in the presence of an acid catalyst . The reaction conditions may vary, but typically involve mixing the reactants and allowing the reaction to proceed under controlled temperature and pressure .
Analyse Des Réactions Chimiques
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The mesyl group (methanesulfonate) is a good leaving group, making it suitable for such reactions . Common reagents used in these reactions include nucleophiles like amines and alcohols . The major products formed from these reactions depend on the nucleophile used, but typically include substituted ethers and amines .
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate helps to increase the solubility and stability of the PROTAC molecule.
Comparaison Avec Des Composés Similaires
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is similar to other PEG linkers used in PROTAC synthesis, such as m-PEG6-Ms and m-PEG7-Ms . These compounds also contain mesyl groups and PEG spacers, but differ in the length of the PEG chain. The unique aspect of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is its specific PEG chain length, which can influence the solubility and stability of the resulting PROTAC molecule .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJIJLNUYSFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
![2-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2554247.png)
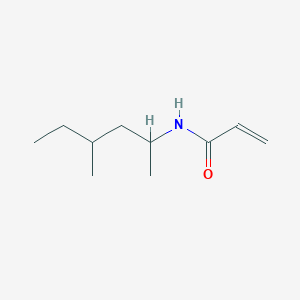
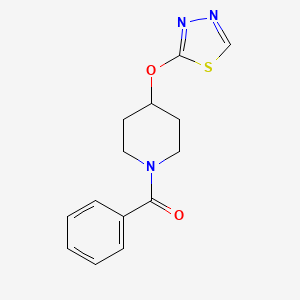
![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide](/img/structure/B2554254.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)
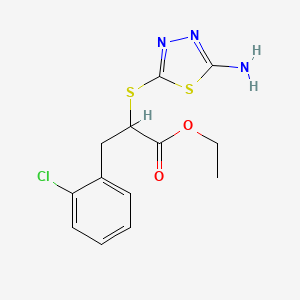
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)
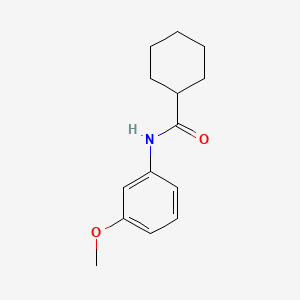
![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)
![(2S,4S)-4-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2554263.png)
